Z-Gly-tyr-NH2
Overview
Description
Z-Gly-tyr-NH2 is a peptide that is part of a series of peptides studied for their conformation and properties in various environments. The Z- prefix indicates a carboxybenzyl group which is used to protect the amino group during peptide synthesis. This peptide is related to the family of peptides that include tyrosine and glycine amino acids and has been the subject of research due to its relevance in biological systems and potential therapeutic applications.
Synthesis Analysis
The synthesis of peptides similar to Z-Gly-tyr-NH2 has been described in the literature. For instance, the hexapeptide Z-Tyr(SO-3)-Met-Gly-Trp-Met-Asp-NH2, which is a potent cholecystokinin receptor antagonist, was synthesized and shown to inhibit gastrin-induced acid secretion in vivo . Although this particular peptide is not Z-Gly-tyr-NH2, the methodology used for its synthesis could be relevant for the synthesis of Z-Gly-tyr-NH2, as it involves the protection of amino groups and the formation of peptide bonds.
Molecular Structure Analysis
The molecular structure of peptides containing glycine and tyrosine has been studied using various spectroscopic and theoretical methods. For example, the structure of the gas-phase tripeptide Tyr-Gly-Gly was investigated using a hierarchy of electronic structure theory, revealing that the most stable conformers adopt a folded structure with specific hydrogen-bonding interactions . Although this research does not directly describe Z-Gly-tyr-NH2, it provides insights into the potential structure and intramolecular interactions that could be present in Z-Gly-tyr-NH2.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of peptides containing glycine and tyrosine residues have been explored. For instance, the conformation-specific spectroscopy of Z-(Gly)n peptides in the gas phase revealed the presence of mixed 14/16 helices and the influence of intramolecular hydrogen bonds on the peptide's conformation . Additionally, the interaction between glycine and water has been studied, showing that glycine can form neutral and zwitterionic complexes with water, which are characterized by specific IR absorption bands . These studies provide a foundation for understanding the physical and chemical properties of Z-Gly-tyr-NH2, as the presence of glycine and tyrosine in the peptide would likely result in similar behaviors and interactions.
Scientific Research Applications
Structural Studies
Z-Gly-tyr-NH2 has been explored in structural studies of C-amidated amino acids and peptides. In a study by In, Tani, and Ishida (2000), the crystal structure of Z-Gly-Phe-NH2, alongside other compounds, was analyzed. This research showed significant differences in the conformations of these compounds compared to their unamidated counterparts, highlighting the impact of C-terminal amides on molecular structure and interactions (In, Tani, & Ishida, 2000).
Enzymatic Synthesis
The compound has been used in the study of enzymatic peptide fragment condensation. Xaus et al. (1992) achieved good yields in synthesizing an insect neuropeptide derivative using Z-Gly-Gly-Ser-Leu-Tyr-Ser-Phe-Gly-Leu-NH2. The study demonstrated the viability of specific reaction media to assist in enzymatic catalysis (Xaus et al., 1992).
Solid-to-Solid Peptide Synthesis
Another application of Z-Gly-tyr-NH2 is in the field of solid-to-solid peptide synthesis. Chaiwut, Kanasawud, and Halling (2007) investigated glycyl endopeptidase catalyzed solid-to-solid synthesis, demonstrating efficient production of model peptides including Z-Gly-Tyr-NH2. This research provided insights into the optimization of synthesis processes (Chaiwut, Kanasawud, & Halling, 2007).
Protease Catalysis
In the study of protease catalysis, Z-Gly-tyr-NH2 plays a significant role. Wiese, Gattner, and Zahn (1991) synthesized alpha-glyceryl esters of Z-Gly and other compounds, using them to study protease catalyzed peptide synthesis. This research contributed to understanding enzyme catalysis and peptide bond formation (Wiese, Gattner, & Zahn, 1991).
Peptide Sequence Recognition
The compound has been used in studies focusing on peptide sequence recognition. Rekharsky et al. (2008) demonstrated the strong complex formation of Z-Gly-tyr-NH2 with cucurbit[7]uril, effectively recognizing peptide sequences and differentiating between similar compounds. This work highlights its potential in sequence recognition and self-sorting applications (Rekharsky et al., 2008).
properties
IUPAC Name |
benzyl N-[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c20-18(25)16(10-13-6-8-15(23)9-7-13)22-17(24)11-21-19(26)27-12-14-4-2-1-3-5-14/h1-9,16,23H,10-12H2,(H2,20,25)(H,21,26)(H,22,24)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXAAJFIOIYGD-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-tyr-NH2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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